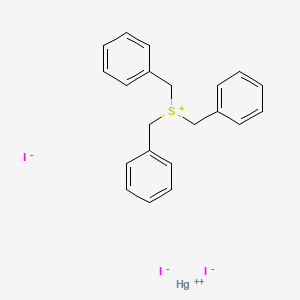
Tribenzylsulfonium iodide mercuric iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylsulfonium iodide mercuric iodide is a chemical compound that combines the properties of tribenzylsulfonium iodide and mercuric iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzylsulfonium iodide mercuric iodide can be synthesized through the reaction of tribenzylsulfonium iodide with mercuric iodide. The reaction typically involves mixing an aqueous solution of tribenzylsulfonium iodide with an aqueous solution of mercuric iodide under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzylsulfonium iodide mercuric iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tribenzylsulfonium iodide mercuric iodide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tribenzylsulfonium iodide mercuric iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tribenzylsulfonium iodide mercuric iodide include:
Mercuric chloride: A related mercury compound with similar chemical properties.
Mercuric bromide: Another mercury compound used in similar applications.
Mercuric acetate: A mercury compound with different functional groups but similar reactivity.
Uniqueness
This compound is unique due to its combination of tribenzylsulfonium iodide and mercuric iodide, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other mercury compounds may not be suitable .
Eigenschaften
CAS-Nummer |
73926-83-7 |
|---|---|
Molekularformel |
C21H21HgI3S |
Molekulargewicht |
886.8 g/mol |
IUPAC-Name |
mercury(2+);tribenzylsulfanium;triiodide |
InChI |
InChI=1S/C21H21S.Hg.3HI/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;;;;/h1-15H,16-18H2;;3*1H/q+1;+2;;;/p-3 |
InChI-Schlüssel |
MEYJXTAADZAMBQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[I-].[I-].[I-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)

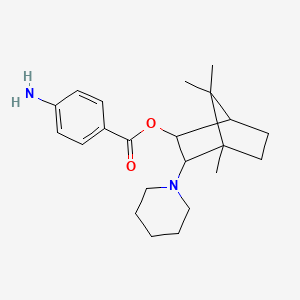
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
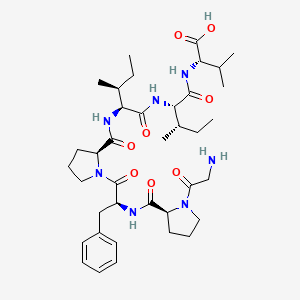
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
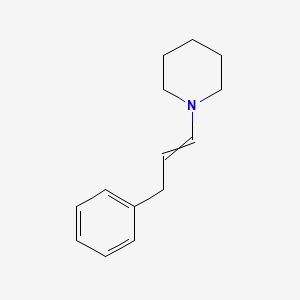
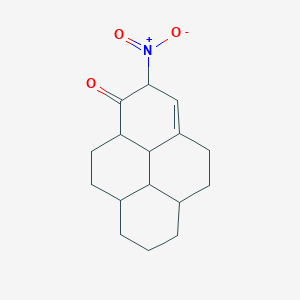
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
